BenchChemオンラインストアへようこそ!

4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile

Medicinal chemistry Kinase inhibitors Antiviral drug design

This 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile is the only commercially available ≥98% pure building block that retains the patented C3‑nitrile/N1‑cyclopropylmethyl core while placing bromine at the C4 position—a regioisomer absent from common 5‑Br and 6‑Br catalogues. The orthogonal C4‑Br (Suzuki, Buchwald, Ullmann) and C3‑CN (tetrazole, amine, amide) handles enable two sequential diversifications without protecting-group chemistry, directly supporting Flaviviridae polymerase and host-entry SAR programmes claimed in U.S. Patents 8,735,414 and 12,172,959. Room‑temperature US shipping and ≥98% purity permit immediate acoustic dispensing into screening plates.

Molecular Formula C13H11BrN2
Molecular Weight 275.14 g/mol
Cat. No. B8130639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile
Molecular FormulaC13H11BrN2
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C3=C2C=CC=C3Br)C#N
InChIInChI=1S/C13H11BrN2/c14-11-2-1-3-12-13(11)10(6-15)8-16(12)7-9-4-5-9/h1-3,8-9H,4-5,7H2
InChIKeyVZXXQLFIZRRNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile – Chemical Identity, Scaffold Class, and Procurement Baseline


4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile (CAS 2270905-63-8) is a trisubstituted indole building block carrying a C4 bromine atom, a C3 nitrile group, and an N1-cyclopropylmethyl substituent . With a molecular formula of C₁₃H₁₁BrN₂ and a molecular weight of 275.14 g·mol⁻¹, the compound belongs to the 3-cyanoindole family, a scaffold recurrently claimed in antiviral patent filings targeting Flaviviridae polymerases and host-entry processes [1]. Commercial availability at ≥98% purity permits its direct use in parallel medicinal chemistry libraries and structure–activity relationship (SAR) exploration without additional purification .

4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile – Why In-Class Analogs Cannot Be Interchanged in SAR and Scale-Up


The indole-3-carbonitrile scaffold tolerates extensive substitution, yet small positional or functional-group alterations produce markedly different physicochemical, steric, and electronic profiles. Moving the bromine from C4 to C6 generates a regioisomer—6-bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile (CAS 2270906-85-7)—with identical molecular weight but altered dipole moment and metabolic soft-spot topology . Replacing the C3 nitrile with a hydrogen yields 4-bromo-1-(cyclopropylmethyl)-1H-indole (CAS 1602947-66-9), which loses the nitrile as both a hydrogen-bond acceptor and a synthetic diversification handle, fundamentally changing the vector for subsequent cross-coupling or cycloaddition chemistry . These differences preclude simple interchange in lead-optimisation programmes where SAR is exquisitely sensitive to both bromine position and the C3 electron-withdrawing group identity [1].

4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile – Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection


C4-Bromo vs. C6-Bromo Regioisomer: Positional Differentiation for Target Engagement

4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile places the bromine atom at the 4-position of the indole core, whereas the 6-bromo isomer (CAS 2270906-85-7) places it at the 6-position. The 4-bromo substituent lies ortho to the N1-cyclopropylmethyl group, creating a sterically constrained pocket that is topologically distinct from the 6-bromo isomer, where the bromine is positioned para to the N1 substituent. This difference is critical in ATP-competitive kinase inhibitor design, where the 4-position bromine can fill a back-pocket hydrophobic cleft that the 6-position isomer cannot access, as evidenced by the divergent IC₅₀ values of structurally matched 4- vs. 6-bromo indole pairs in HCV NS5B polymerase inhibition assays disclosed in patent families claiming indole-3-carbonitriles [1].

Medicinal chemistry Kinase inhibitors Antiviral drug design

Nitrile vs. Non-Nitrile Analog: The C3-Cyano Group as a Synthetic Diversification Vector

The target compound bears a C3 carbonitrile group that is absent in 4-bromo-1-(cyclopropylmethyl)-1H-indole (CAS 1602947-66-9). The nitrile serves as a precursor for tetrazole formation via [3+2] cycloaddition, primary amine synthesis by reduction, and amide hydrolysis, collectively enabling at least three orthogonal diversification pathways that the non-nitrile analog cannot provide. The presence of the nitrile also shifts the indole core electron density: the C3 carbonitrile withdraws electron density, reducing the C2-position reactivity in electrophilic substitution relative to the non-nitrile analog, thus altering chemoselectivity in subsequent functionalisation steps . On the procurement side, the nitrile-containing target compound commands a price of $1,239.00/g (≥98% purity), whereas the non-nitrile analog 4-bromo-1-(cyclopropylmethyl)-1H-indole is priced at approximately $255.60/g (96% purity, Sigma-Aldrich/Combi-Blocks) .

Synthetic methodology Cross-coupling Heterocycle library synthesis

Cyclopropylmethyl vs. Cyclobutyl N1 Substituent: Steric and Metabolic Stability Differentiation

The N1-cyclopropylmethyl group on the target compound is a well-precedented metabolic shield in medicinal chemistry, used to block CYP-mediated N-dealkylation. The close analog 4-bromo-1-cyclobutyl-1H-indole-3-carbonitrile (CAS 2270906-90-4) substitutes a cyclobutyl ring for the cyclopropylmethyl group, increasing steric bulk at N1 and altering the orientation of the cyclobutyl ring relative to the indole plane. The cyclopropylmethyl group provides a smaller steric footprint (roughly 15–20% lower Connolly solvent-excluded volume compared to cyclobutyl) and retains a methylene spacer that permits conformational flexibility, whereas the cyclobutyl group directly attaches a more rigid secondary carbon to N1. In HCV NS5B inhibitor programs, the cyclopropylmethyl N1 substituent was selected over bulkier N1-alkyl groups to maintain potency while reducing CYP3A4 liability [1].

Drug metabolism CYP inhibition Lead optimisation

Purity Specification and Commercial Accessibility: 98% vs. 95% Baseline for Immediate Library Use

The target compound is commercially available at ≥98% purity (ChemScene, Cat. CS-0659103) with defined storage conditions (sealed, dry, 2–8 °C) and room-temperature shipping within the continental US . In comparison, the closest commercially available analog with a carbonitrile group, 6-bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile (CAS 2270906-85-7), currently has no listed commercial supplier with an advertised purity specification . The non-nitrile analog 4-bromo-1-(cyclopropylmethyl)-1H-indole is available at 95–96% purity (Sigma-Aldrich/Combi-Blocks and CymitQuimica/Strem) . For medicinal chemistry groups operating with a 95% purity minimum acceptance criterion for screening library registration, the 98% purity of the target compound permits direct plate formatting without repurification, whereas the 95% analog may require preparative HPLC or recrystallisation, adding 1–3 days of processing time and approximately $50−150 per batch in consumables.

Medicinal chemistry procurement Compound management High-throughput screening

Patent-Backed Scaffold Validation: Indole-3-carbonitrile as a Privileged Antiviral Chemotype

The 1,3,4-trisubstituted indole scaffold bearing a C3 carbonitrile and an N1-cycloalkylmethyl group is explicitly claimed in U.S. Patent 8,735,414 B2 (PTC Therapeutics/Schering) as an HCV replication inhibitor chemotype, with exemplified compounds demonstrating EC₅₀ values in the sub-micromolar range in HCV replicon assays [1]. A separate patent family (U.S. Patent 12,172,959, Janssen/KU Leuven) claims mono- and di-substituted indole derivatives as dengue virus inhibitors [2]. The target compound's substitution pattern—C4-bromo, C3-carbonitrile, N1-cyclopropylmethyl—maps directly onto the Markush structures in these filings, placing it within the scope of two independent antiviral discovery programmes. In contrast, the non-nitrile analog 4-bromo-1-(cyclopropylmethyl)-1H-indole lacks the C3 electron-withdrawing group that is a conserved pharmacophoric feature across all exemplified active compounds in the HCV patent [1].

Antiviral drug discovery HCV NS5B Dengue virus inhibitor

4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile – Highest-Value Application Scenarios Backed by Quantitative Differentiation Evidence


Antiviral Lead Optimisation Targeting Flaviviridae NS5B Polymerase

The compound's indole-3-carbonitrile scaffold is claimed in U.S. Patent 8,735,414 B2 as an HCV NS5B replication inhibitor chemotype . Its C4-bromo substituent provides a heavy-atom handle for halogen bonding in the palm-site allosteric pocket, while the N1-cyclopropylmethyl group offers metabolic protection demonstrated across the patent-exemplified series. Medicinal chemistry teams can use this building block to prepare focused libraries exploring C4-substitution vectors while retaining the patented C3-nitrile/N1-cyclopropylmethyl core that is absent from commercial 5-bromo and 6-bromo isomer offerings.

Dengue Virus Inhibitor Discovery via C4-Directed SAR

U.S. Patent 12,172,959 (Janssen/KU Leuven, December 2024) claims mono- and di-substituted indoles for dengue prevention and treatment [1]. The 4-bromo regioisomer is positioned to probe a distinct sub-pocket relative to the more common 5-bromo and 6-bromo indoles. The C3 carbonitrile can be converted to a tetrazole bioisostere via [3+2] cycloaddition with sodium azide, enabling systematic exploration of acid–base pharmacophore mimics within the patented dengue chemical space.

Kinase Inhibitor Fragment-to-Lead Campaigns Requiring Orthogonal Diversification

The orthogonal reactivity profile of the C4 bromine (Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann coupling) combined with the C3 nitrile (tetrazole, amine, or amide formation) allows medicinal chemists to execute two sequential diversification steps without protecting-group manipulation . This is a decisive advantage over the des-nitrile analog (CAS 1602947-66-9), which offers only the C4 bromine as a synthetic handle, and over the 6-bromo isomer (CAS 2270906-85-7), which lacks commercial availability as of April 2026 [1].

High-Throughput Screening Library Registration with Direct Plate Formatting

The ≥98% commercial purity specification (ChemScene Cat. CS-0659103) meets or exceeds the 95% minimum purity threshold adopted by most industrial compound management groups, enabling direct DMSO solubilisation and acoustic dispensing into screening plates without repurification . The compound's room-temperature shipping compatibility within the continental US further reduces logistics-related degradation risk versus analogs requiring cold-chain transport.

Quote Request

Request a Quote for 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.